2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenethylacetamide dioxalate
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Description
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenethylacetamide dioxalate is a useful research compound. Its molecular formula is C26H31N5O9 and its molecular weight is 557.56. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole-containing compounds are known to interact with their targets in various ways, leading to a range of biological activities .
Biochemical Pathways
Imidazole-containing compounds are known to influence a variety of biochemical pathways, leading to their broad range of biological activities .
Pharmacokinetics
It is known that imidazole-containing compounds are generally highly soluble in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole-containing compounds are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of imidazole-containing compounds .
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O.2C2H2O4/c28-22(23-11-10-18-6-2-1-3-7-18)17-27-14-12-26(13-15-27)16-21-24-19-8-4-5-9-20(19)25-21;2*3-1(4)2(5)6/h1-9H,10-17H2,(H,23,28)(H,24,25);2*(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJPFMHSESRFLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)CC(=O)NCCC4=CC=CC=C4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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